2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride

Übersicht

Beschreibung

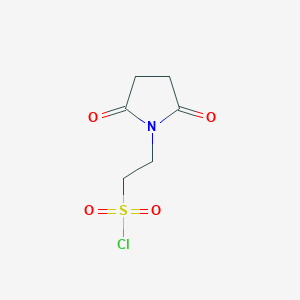

2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride is a chemical compound known for its versatile applications in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine-2,5-dione moiety and an ethanesulfonyl chloride group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride typically involves the reaction of pyrrolidine-2,5-dione with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through recrystallization or chromatography techniques to meet the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The ethanesulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of diverse derivatives.

Cycloaddition Reactions: The pyrrolidine-2,5-dione moiety can participate in cycloaddition reactions, forming complex cyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, with solvents like dichloromethane or acetonitrile being commonly used .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, reaction with an amine can yield a sulfonamide derivative, while reaction with an alcohol can produce a sulfonate ester .

Wissenschaftliche Forschungsanwendungen

2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Wirkmechanismus

The mechanism of action of 2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride involves its reactivity towards nucleophiles. The ethanesulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce the ethanesulfonyl group into target molecules. The pyrrolidine-2,5-dione moiety can also interact with biological targets, such as enzymes and receptors, through non-covalent interactions, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamide: Known for its anticonvulsant and analgesic properties.

3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione: Exhibits anticonvulsant and antinociceptive activities.

4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Used in the synthesis of biologically active compounds.

Uniqueness

2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride stands out due to its unique combination of a pyrrolidine-2,5-dione moiety and an ethanesulfonyl chloride group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Biologische Aktivität

2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and safety profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that it may function as an inhibitor of certain enzymes involved in neurotransmitter regulation, particularly in the context of seizure activity.

Antiseizure Activity

Recent research has highlighted the compound's potential as an antiseizure agent. For instance, a derivative of this compound demonstrated significant efficacy in rodent models of seizures by inhibiting voltage-gated sodium channels, which are crucial for neuronal excitability and seizure propagation .

Safety Profile

The safety profile of this compound has been assessed through various in vitro and in vivo studies. Notably, at high concentrations (100 µM), a slight decrease in HepG2 cell viability was observed, indicating a potential hepatotoxic effect; however, this was only evident at elevated doses . Long-term administration studies have shown no significant alterations in hepatic or renal function, suggesting an acceptable safety margin for therapeutic use .

Comparative Analysis of Biological Activity

To better understand the biological activity of this compound, a comparative analysis with other related compounds is beneficial. The following table summarizes key findings from recent studies:

Case Studies

Several case studies have explored the therapeutic applications of this compound derivatives:

- Seizure Models : In a study involving pharmacological screening in rodent models, derivatives demonstrated a dose-dependent reduction in seizure frequency and severity. The mechanisms were linked to modulation of ion channels and neurotransmitter systems .

- Neurotoxicity Assessment : Long-term administration studies indicated that chronic exposure did not adversely affect cognitive functions or neurogenesis in mice. This suggests that the compound may have favorable neuroprotective properties alongside its antiseizure effects .

- In Vitro Cytotoxicity : In vitro tests revealed that while some derivatives showed cytotoxic effects against cancer cell lines (IC50 values < 30 µM), they maintained selectivity towards non-cancerous cells, indicating potential for therapeutic applications beyond antiseizure activity .

Eigenschaften

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO4S/c7-13(11,12)4-3-8-5(9)1-2-6(8)10/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELWRPQYLYNUPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89756-66-1 | |

| Record name | 2-(2,5-dioxopyrrolidin-1-yl)ethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.